D-Mannonic acid-1,4-lactone

Description

D-Galactonic acid, gamma-lactone has been reported in Homo sapiens with data available.

Structure

3D Structure

Properties

IUPAC Name |

5-(1,2-dihydroxyethyl)-3,4-dihydroxyoxolan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O6/c7-1-2(8)5-3(9)4(10)6(11)12-5/h2-5,7-10H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXZYCXMUPBBULW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C1C(C(C(=O)O1)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2782-07-2, 6322-07-2, 1668-08-2, 26301-79-1 | |

| Record name | D-galactono-1,4-lactone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=102762 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC34392 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=34392 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC25282 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25282 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Mannonic acid, D- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1971 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | D-Galactonic acid, .gamma.-lactone | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

Foundational & Exploratory

An In-depth Technical Guide to D-Mannonic acid-1,4-lactone: Chemical Structure and Stereochemistry

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, stereochemistry, physicochemical properties, synthesis, and biological relevance of D-Mannonic acid-1,4-lactone. The information is intended to support research and development activities in the fields of medicinal chemistry, biochemistry, and drug discovery.

Chemical Identity and Structure

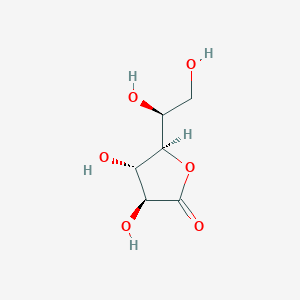

This compound, also known as D-mannono-γ-lactone, is a cyclic ester derivative of D-mannonic acid.[1] It is characterized by a five-membered furanose ring structure.

Systematic IUPAC Name: (3S,4R,5R)-5-[(1R)-1,2-dihydroxyethyl]-3,4-dihydroxyoxolan-2-one[2]

Stereochemistry: The stereochemical configuration of this compound is derived from its parent sugar, D-mannose. The chiral centers at positions 2, 3, 4, and 5 of the open-chain D-mannonic acid dictate the stereochemistry of the resulting lactone. The formation of the 1,4-lactone (or γ-lactone) involves the intramolecular esterification between the carboxylic acid at C1 and the hydroxyl group at C4. This cyclization results in a stable five-membered ring. The precise stereochemistry is crucial for its biological activity and recognition by enzymes.[3]

Chemical Identifiers:

| Identifier | Value |

| CAS Number | 26301-79-1[2] |

| Molecular Formula | C6H10O6[2] |

| Molecular Weight | 178.14 g/mol [2] |

| InChI Key | SXZYCXMUPBBULW-SQOUGZDYSA-N[2] |

| SMILES | C(--INVALID-LINK--O1)O)O">C@HO)O[2] |

| Synonyms | D-mannono-gamma-lactone, D-Mannonic acid γ-lactone, γ-D-Mannonolactone[1][2] |

Physicochemical Properties

The physicochemical properties of this compound are summarized in the table below. It is a white, crystalline solid.[4]

| Property | Value | Notes |

| Melting Point | 150-153 °C[5][6] | |

| Boiling Point | 467.9 ± 18.0 °C[6] | Predicted |

| Solubility | ||

| Water | Soluble[7] | Quantitative data not readily available, described as having "almost transparency".[6] |

| DMSO | Soluble[8] | Quantitative data not readily available. |

| Optical Rotation | ||

| [α]D | +50° to +54° (c=3 in H2O at 20°C)[4] | |

| pKa | ||

| D-Mannonic acid | 3.35 ± 0.35[1] | Predicted value for the open-chain acid form. The lactone itself does not have a pKa in this range, but this value is relevant to its hydrolysis equilibrium in aqueous solutions. |

Experimental Protocols

Synthesis of this compound from D-Mannose

The most common laboratory synthesis of this compound involves the oxidation of D-mannose to D-mannonic acid, followed by intramolecular cyclization (lactonization).[3] The following protocol is a representative method adapted from procedures for similar sugar lactones.[9]

Materials:

-

D-mannose

-

Bromine water (saturated solution of Br2 in water)

-

Sodium bicarbonate (NaHCO3) or Calcium carbonate (CaCO3)

-

Hydrochloric acid (HCl), 1 M

-

Ethanol

-

Deionized water

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Rotary evaporator

-

Buchner funnel and filter paper

-

Crystallization dish

Procedure:

-

Dissolution of D-mannose: In a round-bottom flask equipped with a magnetic stir bar, dissolve D-mannose in deionized water.

-

Oxidation: Cool the solution in an ice bath. While stirring vigorously, slowly add bromine water to the D-mannose solution. The addition should be dropwise to control the reaction temperature and prevent excessive side reactions. Continue the addition until a persistent yellow-orange color of bromine remains.

-

Neutralization of Excess Bromine: After the reaction is complete (as indicated by the stable bromine color), carefully add sodium bicarbonate or calcium carbonate portion-wise to neutralize the hydrobromic acid formed and to react with the excess bromine. Continue addition until effervescence ceases and the solution becomes colorless.

-

Formation of D-mannonic acid salt: The solution now contains the salt of D-mannonic acid (e.g., sodium or calcium mannonate).

-

Acidification and Lactonization: Acidify the solution to a pH of approximately 2-3 with 1 M HCl. This acidification protonates the mannonate to form D-mannonic acid.

-

Concentration and Lactonization: Concentrate the acidified solution under reduced pressure using a rotary evaporator. The removal of water and gentle heating will promote the intramolecular cyclization of D-mannonic acid to form this compound.

-

Purification by Crystallization: The resulting syrup or solid is then subjected to crystallization. Dissolve the crude product in a minimal amount of hot ethanol and allow it to cool slowly. The this compound will crystallize.

-

Isolation and Drying: Collect the crystals by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of cold ethanol. Dry the crystals under vacuum to obtain the pure this compound.

-

Characterization: Confirm the identity and purity of the product using techniques such as melting point determination, NMR spectroscopy, and polarimetry.

Below is a DOT script for a Graphviz diagram illustrating the experimental workflow for the synthesis of this compound.

Caption: Experimental workflow for the synthesis of this compound.

Biological Significance and Signaling Pathways

This compound and its precursor, D-mannose, are involved in several biological processes. Notably, D-mannose is a key starting material in the biosynthesis of ascorbic acid (Vitamin C) in plants. While this compound is not a direct intermediate in the primary pathway, understanding this pathway provides context for the metabolic relevance of D-mannose derivatives.

The "Smirnoff-Wheeler" pathway is the primary route for ascorbic acid biosynthesis in plants.[5][10] It begins with the conversion of D-mannose to GDP-D-mannose.

The following DOT script generates a diagram of the plant ascorbic acid biosynthesis pathway starting from D-mannose.

Caption: Overview of the plant ascorbic acid biosynthesis pathway from D-mannose.

Beyond this pathway, this compound has been investigated for its own biological activities. Studies have suggested it possesses antioxidant and neuroprotective effects.[3] It has also been shown to act as an inhibitor of the enzyme β-galactosidase in Escherichia coli.[6] These activities are likely linked to its chemical structure and ability to interact with biological macromolecules.

Conclusion

This compound is a structurally well-defined carbohydrate derivative with interesting physicochemical and biological properties. This guide provides foundational information for its synthesis, characterization, and biological context. Further research into its specific mechanisms of action and the development of more detailed quantitative data for its properties will be valuable for its future applications in research and drug development.

References

- 1. D-manno-Hexonic acid | 642-99-9 [chemicalbook.com]

- 2. This compound | 26301-79-1 | MM02634 [biosynth.com]

- 3. benchchem.com [benchchem.com]

- 4. chemimpex.com [chemimpex.com]

- 5. The biosynthetic pathway of vitamin C in higher plants [pubmed.ncbi.nlm.nih.gov]

- 6. cdn.usbio.net [cdn.usbio.net]

- 7. CAS 26301-79-1: D-Mannono-1,4-lactone | CymitQuimica [cymitquimica.com]

- 8. synthose.com [synthose.com]

- 9. mdpi.com [mdpi.com]

- 10. scielo.br [scielo.br]

Spectroscopic and Mechanistic Insights into D-Mannonic acid-1,4-lactone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectroscopic properties of D-Mannonic acid-1,4-lactone, a carbohydrate derivative of significant interest in biochemical and pharmaceutical research. The document details its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside experimental protocols for acquiring such data. Furthermore, it visually elucidates its synthesis pathway and its mechanism as an enzyme inhibitor.

Core Spectroscopic Data

The structural elucidation of this compound is critically supported by various spectroscopic techniques. The following sections and tables summarize the key findings from ¹H NMR, ¹³C NMR, IR, and MS analyses.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of this compound.

¹H NMR (Proton NMR) Data

¹³C NMR (Carbon NMR) Data

The ¹³C NMR spectrum provides a distinct signal for each carbon atom in the molecule. A characteristic chemical shift for carbon 6 has been experimentally determined to be 63.02 ppm.[1] This value is useful in distinguishing the lactone from its free acid form, D-mannonate, where the corresponding carbon resonates at 63.51 ppm.[1]

| Carbon Atom | Chemical Shift (ppm) | Multiplicity |

| C1 (C=O) | ~175 | s |

| C2 | ~70-80 | d |

| C3 | ~70-80 | d |

| C4 | ~75-85 | d |

| C5 | ~70-80 | d |

| C6 | 63.02[1] | t |

Note: Predicted chemical shift ranges are based on typical values for similar carbohydrate structures. The multiplicity is indicated as s (singlet), d (doublet), and t (triplet).

Infrared (IR) Spectroscopy

The FTIR spectrum of this compound reveals the presence of key functional groups. The spectrum is characterized by a strong, broad absorption band in the region of 3300-3500 cm⁻¹, indicative of the O-H stretching vibrations of the multiple hydroxyl groups. A sharp, intense peak around 1770 cm⁻¹ corresponds to the C=O stretching vibration of the γ-lactone ring. The region between 1000 and 1200 cm⁻¹ will show complex absorptions due to C-O stretching and O-H bending vibrations.[2]

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |

| ~3300-3500 | O-H | Stretching |

| ~2850-3000 | C-H | Stretching |

| ~1770 | C=O (γ-lactone) | Stretching |

| ~1000-1200 | C-O | Stretching |

Mass Spectrometry (MS)

Electron ionization mass spectrometry of this compound (molecular weight: 178.14 g/mol ) would be expected to show a molecular ion peak (M⁺) at m/z 178, although it may be of low abundance. The fragmentation pattern would likely involve the loss of small neutral molecules such as water (H₂O), carbon monoxide (CO), and formaldehyde (CH₂O) from the parent ion. Analysis of the trimethylsilyl (TMS) derivative of mannonic acid lactone shows characteristic fragment ions that can aid in structural confirmation.[3][4][5][6]

| m/z | Proposed Fragment |

| 178 | [M]⁺ |

| 160 | [M - H₂O]⁺ |

| 142 | [M - 2H₂O]⁺ |

| 116 | [M - H₂O - CO₂]⁺ |

| 103 | [C₄H₇O₃]⁺ |

| 73 | [C₃H₅O₂]⁺ |

| 60 | [C₂H₄O₂]⁺ |

Note: This table represents a plausible fragmentation pattern based on the structure of this compound.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Synthesis of this compound from D-Mannose

This compound can be synthesized from D-mannose via oxidation. A common method involves the use of a mild oxidizing agent such as bromine water or nitric acid.[7][8]

Materials:

-

D-mannose

-

Bromine

-

Sodium carbonate

-

Barium carbonate

-

Sulfuric acid

-

Methanol

-

Diethyl ether

-

Deionized water

Procedure:

-

Dissolve D-mannose in deionized water.

-

Slowly add bromine to the solution while stirring and maintaining the temperature at room temperature.

-

After the reaction is complete (indicated by the disappearance of the bromine color), neutralize the excess bromine with a small amount of sodium carbonate.

-

Remove the resulting hydrobromic acid by adding barium carbonate until the solution is neutral.

-

Filter the solution to remove the barium bromide precipitate.

-

Concentrate the filtrate under reduced pressure to a syrup.

-

To induce lactonization, dissolve the syrup in methanol and heat under reflux.

-

Cool the solution and add diethyl ether to precipitate the this compound.

-

Collect the crystalline product by filtration, wash with diethyl ether, and dry under vacuum.

NMR Spectroscopic Analysis

Sample Preparation:

-

Dissolve approximately 10-20 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆).

-

Transfer the solution to a 5 mm NMR tube.

¹H and ¹³C NMR Data Acquisition:

-

Acquire spectra on a 300 MHz or higher field NMR spectrometer.[2]

-

For ¹H NMR, acquire data with a spectral width of approximately 10-15 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

For ¹³C NMR, use proton decoupling. Acquire data with a spectral width of approximately 200-220 ppm, a relaxation delay of 2-5 seconds, and a larger number of scans due to the lower natural abundance of ¹³C.

FTIR Spectroscopic Analysis

Sample Preparation (KBr Pellet Method): [2]

-

Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) in an agate mortar until a fine, uniform powder is obtained.

-

Press the mixture into a thin, transparent pellet using a hydraulic press.

Data Acquisition:

-

Record the FTIR spectrum using a Fourier Transform Infrared spectrometer.

-

Typically, scan the sample over a range of 4000 to 400 cm⁻¹.

-

Collect a background spectrum of the empty sample compartment and subtract it from the sample spectrum.

Mass Spectrometric Analysis

Sample Preparation:

-

For direct infusion, dissolve a small amount of the sample in a suitable solvent (e.g., methanol, water).

-

For GC-MS analysis, derivatization (e.g., silylation) may be necessary to increase volatility.

Data Acquisition (Electron Ionization - EI):

-

Introduce the sample into the mass spectrometer.

-

Use a standard electron energy of 70 eV for ionization.

-

Scan a mass range appropriate for the compound (e.g., m/z 40-300).

Visualizing Key Processes

The following diagrams, generated using Graphviz, illustrate the synthesis of this compound and its inhibitory effect on β-galactosidase.

Caption: Synthesis of this compound from D-mannose.

Caption: Competitive inhibition of β-galactosidase by this compound.

This compound acts as a competitive inhibitor of β-galactosidase.[9] Its furanose-like structure allows it to bind to the active site of the enzyme, mimicking the substrate (lactose) or the transition state of the reaction.[10][11][12] This binding prevents the natural substrate from accessing the active site, thereby inhibiting the enzymatic hydrolysis of lactose into glucose and galactose.

References

- 1. researchgate.net [researchgate.net]

- 2. D-mannono-1,4-lactone | C6H10O6 | CID 1774581 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Mannonic acid, lactone - 4TMS derivative [webbook.nist.gov]

- 4. Mannonic acid, γ-lactone, 4TMS derivavative [webbook.nist.gov]

- 5. Mannonic acid, lactone - 4TMS derivative [webbook.nist.gov]

- 6. Mannonic acid, γ-lactone, 4TMS derivavative [webbook.nist.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. D-MANNONO-1,4-LACTONE | 26301-79-1 [chemicalbook.com]

- 10. LacZ β-galactosidase: Structure and function of an enzyme of historical and molecular biological importance - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Strong inhibitory effect of furanoses and sugar lactones on beta-galactosidase Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. scbt.com [scbt.com]

The Role of D-Mannonic Acid-1,4-Lactone in Carbohydrate Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

D-Mannonic acid-1,4-lactone, a cyclic ester derivative of D-mannonic acid, is an intriguing intermediate in specialized pathways of carbohydrate metabolism, particularly in certain microorganisms. While not a central player in mainstream glycolysis or the pentose phosphate pathway, its formation and subsequent conversion are crucial for the catabolism of D-mannose in select archaea and bacteria. This technical guide provides a comprehensive overview of the biochemical significance of this compound, detailing its metabolic context, the enzymes that act upon it, and the experimental methodologies used to study its role. This document is intended to be a resource for researchers in metabolism, enzymology, and drug development who are interested in exploring novel metabolic pathways and potential therapeutic targets.

Introduction

Carbohydrate metabolism is a cornerstone of cellular bioenergetics and biosynthesis. While the central metabolic pathways are well-characterized, a diverse array of alternative routes for sugar utilization exists in nature, particularly in microorganisms inhabiting diverse environments. This compound is a key intermediate in one such alternative pathway for D-mannose catabolism. This lactone is formed through the oxidation of D-mannose and is subsequently hydrated to D-mannonic acid before being further metabolized. Understanding the enzymes and reactions involving this compound provides insights into microbial metabolic diversity and may present opportunities for biotechnological applications and the development of novel antimicrobial agents.

Metabolic Pathways Involving this compound

This compound is primarily involved in a non-phosphorylative pathway of D-mannose catabolism that has been characterized in thermoacidophilic archaea, such as Thermoplasma acidophilum, and is also found in certain bacteria. This pathway is distinct from the more common phosphorylative pathways for mannose metabolism.

The Archaeal D-Mannose Catabolic Pathway

In Thermoplasma acidophilum, D-mannose is catabolized to pyruvate and glyceraldehyde via a three-enzyme pathway where this compound is a key intermediate.

-

Oxidation of D-Mannose: The pathway is initiated by the NAD(P)+-dependent oxidation of D-mannose to D-mannono-1,5-lactone by an aldohexose dehydrogenase (AldT) . This lactone is unstable and rapidly isomerizes to the more stable this compound, which exists in equilibrium with the open-chain D-mannonic acid.

-

Dehydration of D-Mannonic Acid: D-mannonate dehydratase (TaManD) catalyzes the dehydration of D-mannonic acid to 2-keto-3-deoxy-D-gluconate (KDG). The enzyme exhibits high specificity for D-mannonate and its lactone form.

-

Aldol Cleavage of KDG: The final step is the cleavage of KDG into pyruvate and glyceraldehyde by KDG aldolase .

This pathway represents an elegant and efficient way for these organisms to utilize D-mannose.

Bacterial D-Mannonate Dehydratase Pathway

In bacteria such as Escherichia coli, D-mannonate dehydratase is part of the hexuronate catabolic pathway. While D-mannose is typically metabolized through phosphorylation, the dehydratase can act on D-mannonate if it is available. The bacterial enzymes belong to different superfamilies (enolase and xylose isomerase-like) and exhibit varying catalytic efficiencies.

Quantitative Data

The enzymatic reactions involving this compound and its open-chain form have been characterized, and kinetic parameters for the key enzymes have been determined.

Enzyme Kinetic Parameters

The following tables summarize the kinetic data for D-mannonate dehydratases and KDG aldolase.

Table 1: Kinetic Parameters of D-Mannonate Dehydratases [1]

| Enzyme Source | Substrate | Km (mM) | kcat (s-1) | kcat/Km (M-1s-1) |

| Thermoplasma acidophilum (TaManD) | D-Mannonic acid | 0.4 ± 0.1 | 15 ± 1 | 3.8 x 104 |

| Escherichia coli (high efficiency) | D-Mannonic acid | - | - | 103 - 104 |

| Escherichia coli (low efficiency) | D-Mannonic acid | - | - | 10 - 102 |

Table 2: Kinetic Parameters of KDG Aldolase from Sulfolobus solfataricus [2][3]

| Substrate | Km (mM) | Vmax (U/mg) |

| 2-keto-3-deoxy-D-gluconate (KDG) | 0.14 ± 0.02 | 11.1 ± 0.4 |

| Pyruvate | 0.25 ± 0.03 | - |

| D-Glyceraldehyde | 0.45 ± 0.05 | - |

Note: Data for Aldohexose dehydrogenase (AldT) from T. acidophilum shows high specificity for D-mannose, but specific kinetic parameters with this compound as a product inhibitor have not been extensively reported.

Experimental Protocols

The study of this compound and its role in metabolism involves a variety of biochemical and analytical techniques.

Enzyme Assays

This assay continuously monitors the production of KDG by coupling it to the activity of other enzymes that result in a change in absorbance.

-

Principle: KDG is phosphorylated by 2-keto-3-deoxy-d-gluconate kinase (KdgK) to KDG-6-phosphate. The ADP produced is used by pyruvate kinase (PK) to convert phosphoenolpyruvate (PEP) to pyruvate. Pyruvate is then reduced to lactate by lactate dehydrogenase (LDH), which oxidizes NADH to NAD+. The decrease in NADH is monitored spectrophotometrically at 340 nm.

-

Reagents:

-

50 mM Potassium HEPES buffer, pH 7.5

-

5 mM MgCl2

-

1.5 mM ATP

-

1.5 mM PEP

-

0.16 mM NADH

-

9 units of PK

-

9 units of LDH

-

18 units of KdgK

-

D-Mannonic acid or this compound (substrate)

-

Purified D-mannonate dehydratase

-

-

Procedure:

-

Prepare a reaction mixture containing all reagents except the D-mannonate dehydratase in a cuvette.

-

Incubate the mixture at 25 °C to establish a stable baseline absorbance at 340 nm.

-

Initiate the reaction by adding a known amount of purified D-mannonate dehydratase.

-

Monitor the decrease in absorbance at 340 nm over time.

-

Calculate the initial reaction velocity from the linear portion of the curve using the molar extinction coefficient of NADH (6220 M-1cm-1).

-

-

Principle: The activity of aldohexose dehydrogenase is determined by monitoring the reduction of NAD(P)+ to NAD(P)H, which results in an increase in absorbance at 340 nm.

-

Reagents:

-

50 mM Tris-HCl buffer, pH 8.0

-

5 mM D-Mannose (substrate)

-

0.13 mM NADP+ or NAD+

-

Purified aldohexose dehydrogenase

-

-

Procedure:

-

Combine the buffer, D-mannose, and NAD(P)+ in a cuvette and incubate at the optimal temperature for the enzyme (e.g., 50 °C for AldT from T. acidophilum).

-

Initiate the reaction by adding the purified enzyme.

-

Monitor the increase in absorbance at 340 nm over time.

-

Calculate the reaction rate using the molar extinction coefficient of NAD(P)H (6220 M-1cm-1).

-

Analysis of this compound by NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for identifying and quantifying this compound and its related metabolites.

-

Sample Preparation:

-

Lyophilize aqueous samples to remove water.

-

Reconstitute the sample in a deuterated solvent, such as D2O, containing a known concentration of an internal standard (e.g., DSS or TSP).

-

-

1H NMR Spectroscopy:

-

Acquire 1D 1H NMR spectra to identify characteristic proton signals of the lactone and the open-chain acid.

-

Use 2D NMR techniques such as COSY and HSQC to confirm assignments and resolve overlapping signals.

-

-

13C NMR Spectroscopy:

-

Acquire 13C NMR spectra to identify the carbonyl carbon of the lactone ring, which has a distinct chemical shift.

-

Decoupled 1D 13C NMR can be used to differentiate between the lactone and the free acid based on the chemical shift of specific carbons.[4]

-

Role in Drug Development and Therapeutic Potential

The metabolic pathway involving this compound presents potential targets for drug development, particularly for antimicrobial agents.

-

Enzyme Inhibition: The enzymes in this pathway, being unique to certain microorganisms and absent in humans, are attractive targets for the development of specific inhibitors. For instance, inhibitors of D-mannonate dehydratase could disrupt the metabolism of pathogenic bacteria that rely on this pathway.

-

Metabolic Reprogramming: Understanding how this pathway is regulated could offer strategies to manipulate microbial metabolism for biotechnological purposes or to inhibit the growth of pathogens.

While research in this area is still in its early stages, the unique nature of this metabolic route warrants further investigation for its therapeutic potential. There is currently limited direct evidence of this compound itself having a role in cell signaling pathways in mammalian cells.

Conclusion

This compound is a significant intermediate in a specialized, non-phosphorylative pathway of D-mannose catabolism in certain archaea and bacteria. The characterization of the enzymes involved in its metabolism has provided valuable insights into the metabolic diversity of microorganisms. The quantitative data and detailed experimental protocols presented in this guide offer a foundation for researchers to further explore the biochemistry of this molecule and its associated pathways. Future research may uncover novel regulatory mechanisms and potential applications in biotechnology and medicine, including the development of new antimicrobial therapies targeting this unique metabolic route.

References

The Role of D-Mannose Derivatives in Vitamin C Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the synthesis of L-ascorbic acid (Vitamin C), with a particular focus on the role of D-mannose and its derivatives as precursors in biological pathways and a detailed examination of the chemical conversion of key intermediates into the final product. While the initial query centered on D-Mannonic acid-1,4-lactone, it is crucial to clarify that the primary and most extensively documented lactone precursor in the principal plant-based biosynthetic pathway is L-galactono-1,4-lactone, which is derived from D-mannose. In the well-established industrial Reichstein process, the final ring-closing step involves the lactonization of 2-keto-L-gulonic acid. This guide will cover both the biological significance of the D-mannose pathway and the chemical engineering principles of the industrial conversion, presenting quantitative data, detailed experimental protocols, and process visualizations.

Introduction: Pathways to Vitamin C

The synthesis of L-ascorbic acid is achieved through various routes, broadly categorized into biological and chemical methods. In nature, many plants and animals can produce their own Vitamin C. The primary pathway in plants, known as the Smirnoff-Wheeler pathway, utilizes D-mannose as a key starting material. In contrast, the dominant industrial method is the Reichstein process, a hybrid chemical-microbial synthesis that starts with D-glucose. A pivotal step in both natural and synthetic pathways is the formation of a γ-lactone ring, which then undergoes enolization to yield L-ascorbic acid.

Biological Synthesis: The D-Mannose (Smirnoff-Wheeler) Pathway in Plants

The Smirnoff-Wheeler pathway is the principal route for L-ascorbic acid biosynthesis in plants. It begins with D-mannose, a C-2 epimer of glucose.[1] The pathway involves a series of enzymatic conversions that ultimately lead to L-galactono-1,4-lactone, the direct precursor to Vitamin C.[2] The final step is the oxidation of this lactone by the mitochondrial enzyme L-galactono-1,4-lactone dehydrogenase.[2][3]

Signaling Pathway Diagram

Biotechnological Production via the D-Mannose Pathway

Metabolic engineering of microorganisms, particularly yeast like Saccharomyces cerevisiae, has enabled the production of Vitamin C by introducing genes from the plant pathway.[4][5]

This protocol provides a general framework for the production of L-ascorbic acid from D-glucose using engineered yeast strains expressing key enzymes from the Arabidopsis thaliana synthesis pathway.[4][6]

-

Strain Preparation: Use an S. cerevisiae strain (e.g., BY4741) engineered with plasmids containing codon-optimized genes for enzymes like GDP-mannose-3,5-epimerase, GDP-L-galactose phosphorylase, L-galactose-1-P phosphatase, and L-galactono-1,4-lactone dehydrogenase from A. thaliana.[4]

-

Media Preparation:

-

Pre-culture Medium: Prepare Synthetic Complete (SC) medium with appropriate amino acid drop-out solutions for plasmid selection. The medium contains 20 g/L glucose and 6.7 g/L yeast nitrogen base without amino acids.[6]

-

Fermentation Medium: Prepare Yeast Extract-Peptone-Dextrose (YPD) medium containing 10 g/L yeast extract, 20 g/L peptone, and 40 g/L glucose.[6]

-

-

Cultivation and Fermentation:

-

Inoculate a single colony of the engineered yeast into 5 mL of selective SC medium and grow overnight at 30°C with shaking at 220 rpm.

-

Inoculate the main fermentation culture (e.g., in a shake flask with a 5:1 volume to medium ratio) with the pre-culture to an initial optical density at 600 nm (OD600) of 0.1.[6]

-

Incubate the culture at 30°C with shaking at 150 rpm.[6]

-

Monitor cell growth (OD600), glucose consumption, and L-ascorbic acid production over time (e.g., 24, 48, 72, 96 hours).

-

-

Analysis:

-

Harvest cells by centrifugation.

-

Extract intracellular L-ascorbic acid.

-

Quantify L-ascorbic acid concentration using High-Performance Liquid Chromatography (HPLC).

-

| Method | Organism | Substrate | Product Titer | Conversion Yield | Reference |

| One-Step Fermentation | Engineered S. cerevisiae | D-Glucose | 24.94 mg/L | Not specified | [4] |

| Substrate Feeding | Engineered S. cerevisiae | L-Galactose | ~100 mg/L | 40% (wt/vol) | [7] |

Chemical Synthesis: The Reichstein Process and the Final Lactonization Step

The Reichstein process, developed in the 1930s, remains a cornerstone of industrial Vitamin C production.[8] It is a multi-step chemo-microbial process that converts D-glucose into L-ascorbic acid. The final, critical chemical step is the acid-catalyzed intramolecular cyclization (lactonization) and enolization of 2-keto-L-gulonic acid (2-KLG).[8][9]

Reichstein Process Pathway Diagram

Experimental Protocol: Acid-Catalyzed Conversion of 2-KLG to L-Ascorbic Acid

This protocol is based on established methods for the final lactonization step of the Reichstein process.[9][10]

-

Apparatus Setup: Assemble a 3-neck round-bottom flask equipped with a condenser, a thermometer, and a gas inlet tube for bubbling anhydrous HCl gas.

-

Reaction Slurry Preparation:

-

Acid Catalysis and Reaction:

-

Product Isolation and Drying:

-

After the reaction period, stop the HCl gas flow and cool the mixture to room temperature.

-

Remove the solvent (toluene) using a rotary evaporator at approximately 30°C under reduced pressure.[9]

-

To ensure complete removal of water and residual acid, an azeotropic drying step can be performed by adding another 20 mL of toluene and repeating the evaporation. This step can be repeated twice.[9]

-

The resulting solid is the crude L-ascorbic acid.

-

-

Purification (Recrystallization):

-

Dissolve the crude product in a minimal amount of hot water (e.g., ~60°C).[11]

-

Add a suitable alcohol, such as methanol, to the aqueous solution.[11]

-

Cool the solution slowly to induce crystallization. The mixture can be cooled to 30°C.[11]

-

Filter the slurry to collect the crystals of pure L-ascorbic acid.

-

Wash the filter cake with cold methanol and dry under reduced pressure at ambient temperature.[11]

-

Experimental Workflow Diagram

Quantitative Data for Chemical Synthesis

The Reichstein process and its modern variants are highly optimized, with excellent yields at each step.

| Process Step | Starting Material | Product | Typical Yield | Reference |

| Reichstein Process | ||||

| Step 1: Hydrogenation | D-Glucose | D-Sorbitol | ~100% | [12] |

| Step 2: Microbial Oxidation | D-Sorbitol | L-Sorbose | 60-95% | [12] |

| Step 3: Acetonation | L-Sorbose | Diacetone-L-Sorbose | ~80% | [12] |

| Step 4: Oxidation | Diacetone-L-Sorbose | Diacetone-2-KLG | ~90% | [12] |

| Step 5: Hydrolysis & Lactonization | Diacetone-2-KLG / 2-KLG | L-Ascorbic Acid | ~75% (overall for last steps) | [12] |

| Final Lactonization | ||||

| Acid-Catalyzed Conversion | 2-keto-L-gulonic acid | L-Ascorbic Acid (crude) | 94-99% | [10][13] |

| Overall Process | ||||

| Reichstein Process | D-Glucose | L-Ascorbic Acid | ~60% | [14] |

| Two-Step Fermentation | D-Glucose | L-Ascorbic Acid | ~94.5% | [15] |

Conclusion

The synthesis of L-ascorbic acid is a mature field, yet it offers distinct areas of study for researchers. In biotechnology, the D-mannose pathway provides a blueprint for developing efficient, single-step fermentation processes using metabolically engineered organisms. For chemical and drug development professionals, the optimization of the final lactonization step from precursors like 2-keto-L-gulonic acid remains a key area for improving yield, purity, and process economics. The detailed protocols and quantitative data presented in this guide serve as a foundational resource for further research and development in the synthesis of this essential vitamin.

References

- 1. Vitamin C: From Self-Sufficiency to Dietary Dependence in the Framework of Its Biological Functions and Medical Implications [mdpi.com]

- 2. L-ascorbic acid biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Esthetics of the Reichstein-Grüssner L-Ascorbic Acid Synthesis – Part of Vitamin C Deficiency - ChemistryViews [chemistryviews.org]

- 4. Frontiers | One-Step Biosynthesis of Vitamin C in Saccharomyces cerevisiae [frontiersin.org]

- 5. WO2006113147A2 - Ascorbic acid production from d-glucose in yeast - Google Patents [patents.google.com]

- 6. One-Step Biosynthesis of Vitamin C in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]

- 7. journals.asm.org [journals.asm.org]

- 8. Reichstein process - Wikipedia [en.wikipedia.org]

- 9. benchchem.com [benchchem.com]

- 10. WO1987000839A1 - Production of l-ascorbic acid from 2-keto-l-gulonic acid - Google Patents [patents.google.com]

- 11. US5391770A - Process for preparing ascorbic acid - Google Patents [patents.google.com]

- 12. researchgate.net [researchgate.net]

- 13. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 14. periodicodimineralogia.it [periodicodimineralogia.it]

- 15. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Natural Occurrence of D-Mannonic acid-1,4-lactone

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-Mannonic acid-1,4-lactone, a cyclic ester of D-mannonic acid, is a carbohydrate derivative that plays a role in key metabolic pathways. While commercially available as a biochemical reagent, its natural occurrence, though not extensively documented, is critical to understanding its physiological and pharmacological potential. This technical guide provides a comprehensive overview of the current knowledge regarding the natural presence of this compound, detailing its involvement in metabolic pathways, and presenting methodologies for its detection and quantification.

Natural Occurrence and Quantitative Data

Direct quantitative data on the natural occurrence of this compound across different biological kingdoms remains limited in publicly available scientific literature. However, its presence can be inferred from the existence of its parent molecule, D-mannose, and its role as an intermediate in specific metabolic pathways.

One study employing Gas Chromatography-Mass Spectrometry (GC-MS) analysis of a methanolic extract of Clerodendrum viscosum leaves identified a related compound, 3-Deoxy-d-mannoic lactone, which constituted a significant portion (35.69%) of the identified phytoconstituents[1]. While not this compound itself, this finding suggests that mannoic acid derivatives can be found in the plant kingdom.

In the realm of microorganisms, the presence of D-mannonate, the precursor to the lactone, has been noted in fermented dairy products, indicating its production by lactic acid bacteria[2]. This suggests that this compound could also be present in such fermented foods, although specific quantification is not yet available.

In humans, while direct measurement of this compound is not routinely performed, the concentration of its precursor, D-mannose, has been quantified in bodily fluids. In healthy individuals, serum D-mannose levels average 54.1 ± 11.9 μmol/L, with a range of 36-81 μmol/L[3]. Urinary D-mannose concentrations in healthy volunteers have been found to range from 8 to 700 μM[4][5]. An HPLC-MS/MS method determined the reference range for D-mannose in the plasma of healthy subjects to be 9.93 ± 3.37 μg/mL[6][7][8]. These values provide a baseline for the potential endogenous pool from which this compound could be formed.

Table 1: Quantitative Data on D-Mannose (Precursor to this compound) in Human Bodily Fluids

| Biological Fluid | Analyte | Concentration Range | Method | Reference |

| Serum | D-Mannose | 36 - 81 μmol/L | Enzymatic Assay | [3] |

| Urine | D-Mannose | 8 - 700 μM | Enzymatic Assay | [4][5] |

| Plasma | D-Mannose | 9.93 ± 3.37 μg/mL | HPLC-MS/MS | [6][7][8] |

Metabolic Pathways Involving this compound

This compound is primarily recognized as an intermediate in the catabolism of hexuronic acids, specifically the D-glucuronate pathway. In this pathway, D-glucuronate is converted to D-mannonate, which then exists in equilibrium with its lactone form. The open-chain D-mannonate is subsequently dehydrated by the enzyme mannonate dehydratase.

Diagram 1: Simplified D-Glucuronate Catabolic Pathway

References

- 1. researchgate.net [researchgate.net]

- 2. A spectrophotometric assay of D-glucuronate based on Escherichia coli uronate isomerase and mannonate dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Enzymatic assay of D-mannose in serum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Enzymatic assay of D-mannose from urine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Quantification of d-mannose in plasma: Development and validation of a reliable and accurate HPLC-MS-MS method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. arpi.unipi.it [arpi.unipi.it]

- 8. researchgate.net [researchgate.net]

Unraveling the Biological Role of D-Mannonic acid-1,4-lactone: A Technical Overview

For researchers, scientists, and drug development professionals, understanding the nuanced mechanisms of action of specific biomolecules is paramount. This guide provides a detailed examination of the current scientific understanding of D-Mannonic acid-1,4-lactone, a derivative of D-mannonic acid. While research into its specific signaling pathways is still emerging, this document synthesizes the available data on its biological activities, potential therapeutic applications, and the experimental frameworks used to study it.

This compound, also known as D-mannono-gamma-lactone, is a five-membered ring structure formed from the intramolecular cyclization of D-mannonic acid.[1] This compound is of interest in various fields, including biochemistry and pharmaceuticals, due to its role in carbohydrate metabolism and its potential as a precursor for the synthesis of other biologically significant molecules.[2]

Core Biological Activities and Potential Mechanisms

Current research points to several key biological activities of this compound, although the precise signaling pathways are not yet fully elucidated. The primary reported activities include antioxidant effects, neuroprotection, and enzymatic inhibition.

Antioxidant and Neuroprotective Properties: Studies have suggested that this compound possesses antioxidant properties, which may contribute to cellular protection against oxidative stress.[1] The presence of multiple hydroxyl groups in its structure is believed to enhance its ability to scavenge free radicals.[1] This antioxidant capacity is linked to potential neuroprotective effects. Research in animal models has indicated that administration of this compound can lead to the preservation of neuronal cells, such as retinal ganglion cells, and may improve visual function in models of neurodegeneration.[1] The proposed mechanisms behind these effects include the modulation of apoptotic signaling pathways and the activation of antioxidant response elements.[1]

Enzymatic Inhibition: One of the more specific reported actions of this compound is its role as an inhibitor of certain enzymes. It has been identified as an inhibitor of β-galactosidase in Escherichia coli, which provides insights into enzyme-substrate interactions.[1][3] Additionally, it has shown inhibitory activity against lysozyme.[4] This inhibitory action suggests that the lactone form of the sugar is crucial for its efficacy.[3]

Role in Carbohydrate Metabolism: this compound is intrinsically linked to carbohydrate metabolism.[2] It is a substrate for mannonate dehydratases, enzymes that catalyze the dehydration of mannonate as part of hexuronic acid metabolism in bacteria.[5] For instance, the archaeal mannonate dehydratase from Thermoplasma acidophilum displays high specificity for both D-mannonate and its lactone form, D-mannono-1,4-lactone.[5] This highlights its role as a metabolic intermediate.

Potential Therapeutic and Industrial Applications

The unique properties of this compound have led to its exploration in various applications:

-

Pharmaceuticals: It is being investigated for its potential in drug formulations, where it may serve as a stabilizer, excipient, or a building block for synthesizing glycosides.[6] Its ability to potentially improve the solubility and bioavailability of active pharmaceutical ingredients is a key area of interest for drug development.[6]

-

Biotechnology: In the realm of biotechnology, it is used in the synthesis of polysaccharides, which are important for developing biocompatible materials for medical applications.[6]

-

Food Industry and Cosmetics: The compound also finds use as a natural sweetener and flavor enhancer in the food industry and as a moisturizing agent in skincare products.[6]

Experimental Protocols and Methodologies

The synthesis and study of this compound involve specific chemical and analytical methods.

Synthesis of this compound: A common method for synthesizing this compound involves the oxidation of D-mannose to D-mannonic acid, followed by intramolecular cyclization.[1]

Table 1: Key Parameters for the Synthesis of this compound from D-Mannose

| Parameter | Condition | Observations |

| Oxidizing Agent | Bromine water (Br₂/H₂O) under acidic conditions (pH 2–3) | Achieves over 80% conversion but requires careful pH control to prevent over-oxidation.[1] |

| Temperature | 60–80°C for lactonization | Optimal lactonization occurs around 70°C. Higher temperatures may favor the formation of δ-lactone byproducts.[1] |

| Crystallization | Ethanol/water mixtures (e.g., 3:1 v/v) at 4°C | The high water solubility of the lactone makes isolation challenging. This method induces the formation of needle-like crystals.[1] |

Experimental Workflow for Studying Enzyme Inhibition:

The inhibitory effects of this compound on enzymes like β-galactosidase can be assessed using a standard enzymatic assay workflow.

References

- 1. D-mannono-1,4-lactone | 10366-82-2 | Benchchem [benchchem.com]

- 2. CAS 26301-79-1: D-Mannono-1,4-lactone | CymitQuimica [cymitquimica.com]

- 3. D-MANNONO-1,4-LACTONE | 26301-79-1 [chemicalbook.com]

- 4. This compound | 26301-79-1 | MM02634 [biosynth.com]

- 5. researchgate.net [researchgate.net]

- 6. chemimpex.com [chemimpex.com]

An In-depth Technical Guide to the Thermochemical Data of D-Mannonic acid-1,4-lactone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available thermochemical data for D-Mannonic acid-1,4-lactone. Due to the limited availability of specific experimental values in publicly accessible literature, this guide also presents a generalized experimental protocol for the determination of key thermochemical properties, alongside relevant biochemical pathways and synthesis workflows.

Core Thermochemical Data

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₆H₁₀O₆ | [1] |

| Molecular Weight | 178.14 g/mol | [1] |

| CAS Number | 26301-79-1 | [1] |

| Appearance | White crystalline solid | |

| Melting Point | > 151 °C |

Table 2: Key Thermochemical Parameters for this compound

| Parameter | Symbol | Value (kJ/mol) | Notes |

| Standard Enthalpy of Combustion (solid) | ΔcH°solid | Data not publicly available | This value is listed in the NIST Chemistry WebBook but requires a subscription to access.[1] |

| Standard Enthalpy of Formation (solid) | ΔfH°solid | Data not publicly available | Can be calculated from the enthalpy of combustion. |

| Standard Molar Entropy (solid) | S° | Data not publicly available | |

| Heat Capacity (solid) | C_p | Data not publicly available |

Experimental Protocols for Thermochemical Data Determination

The primary method for determining the enthalpy of combustion for a solid organic compound like this compound is bomb calorimetry . The following is a detailed, generalized protocol applicable for such a determination.

Determination of the Enthalpy of Combustion via Bomb Calorimetry

Objective: To measure the heat released during the complete combustion of a known mass of this compound at constant volume.

Apparatus:

-

Adiabatic bomb calorimeter

-

Oxygen cylinder with a pressure regulator

-

Analytical balance (accurate to ±0.0001 g)

-

Pellet press

-

Fuse wire (e.g., nickel-chromium) of known heat of combustion

-

Crucible (e.g., quartz or stainless steel)

-

Calorimeter bucket

-

High-precision thermometer or digital temperature sensor

-

Ignition unit

-

Standard calibrant (e.g., benzoic acid)

Procedure:

-

Sample Preparation:

-

A sample of high-purity this compound is dried to a constant weight to remove any residual moisture.

-

Approximately 1 gram of the dried sample is accurately weighed and pressed into a pellet using a pellet press. The exact mass is recorded.

-

-

Bomb Assembly:

-

A measured length of fuse wire is attached to the electrodes of the bomb head. The wire is positioned to be in contact with the sample pellet placed in the crucible.

-

A small, known volume of distilled water (typically 1 mL) is added to the bottom of the bomb to saturate the internal atmosphere, ensuring that any water formed during combustion is in the liquid state.

-

The bomb is carefully sealed.

-

-

Oxygen Pressurization:

-

The bomb is purged with a small amount of oxygen to remove atmospheric nitrogen, which can form nitric acid upon combustion and affect the results.

-

The bomb is then filled with pure oxygen to a pressure of approximately 30 atm.

-

-

Calorimeter Setup:

-

The calorimeter bucket is filled with a precise mass of water (e.g., 2000 g). The water temperature should be adjusted to a few degrees below the expected final temperature.

-

The sealed bomb is submerged in the water within the calorimeter bucket.

-

The calorimeter lid, equipped with a stirrer and a temperature sensor, is closed.

-

-

Measurement:

-

The stirrer is activated to ensure a uniform water temperature.

-

The initial temperature of the water is recorded at regular intervals until a stable baseline is achieved.

-

The sample is ignited by passing an electric current through the fuse wire.

-

The temperature of the water is recorded at regular intervals as it rises, and continues to be monitored until it reaches a maximum and then begins to cool.

-

-

Data Analysis:

-

The corrected temperature rise (ΔT) is determined by accounting for heat exchange with the surroundings.

-

The heat capacity of the calorimeter system (C_cal) is determined by performing the same procedure with a standard calibrant of a known enthalpy of combustion, such as benzoic acid.

-

The total heat released (q_total) is calculated using the formula: q_total = C_cal * ΔT.

-

The heat of combustion of the sample (ΔcH°) is calculated by subtracting the heat contributions from the fuse wire ignition and the formation of any side products (like nitric acid) from the total heat released, and then dividing by the number of moles of the sample.

-

Visualizations

Synthesis of this compound

The primary route for the synthesis of this compound is through the oxidation of D-mannose. This process involves two key steps: the oxidation of the aldehyde group to a carboxylic acid, followed by an intramolecular esterification to form the lactone.

Caption: Workflow for the synthesis of this compound from D-mannose.

Metabolic Pathway Involving D-Mannonate

D-Mannonic acid (D-mannonate), the precursor to this compound, is an intermediate in the catabolism of hexuronates in some bacteria. A key enzyme in this pathway is mannonate dehydratase.

References

An In-depth Technical Guide to the Solubility and Stability Profile of D-Mannonic acid-1,4-lactone

For Researchers, Scientists, and Drug Development Professionals

Abstract

D-Mannonic acid-1,4-lactone, a derivative of D-mannose, is a carbohydrate of significant interest in biochemical research and pharmaceutical development. Its utility as a precursor in the synthesis of biologically active molecules, such as L-ascorbic acid (Vitamin C) in plants, necessitates a thorough understanding of its physicochemical properties.[1] This technical guide provides a comprehensive overview of the known solubility and stability characteristics of this compound. While extensive quantitative data is not widely published, this guide consolidates available information and provides detailed, adaptable experimental protocols for researchers to determine these critical parameters. Furthermore, it visualizes key experimental workflows and a relevant biochemical pathway to aid in research and development.

Core Physicochemical Properties

This compound is a white crystalline solid.[2] Its fundamental properties are summarized in the table below.

| Property | Value |

| Molecular Formula | C₆H₁₀O₆ |

| Molecular Weight | 178.14 g/mol |

| Appearance | White to off-white crystalline powder |

| Melting Point | 153 °C |

Solubility Profile

The solubility of a compound is a critical factor in its formulation for research and pharmaceutical applications.

Qualitative Solubility

This compound is qualitatively described as being soluble in water and Dimethyl Sulfoxide (DMSO).[3] One source describes its aqueous solubility as "within almost transparency," suggesting good solubility in water.

Quantitative Solubility Data

A comprehensive search of scientific literature and chemical databases did not yield specific quantitative solubility data (e.g., in g/100 mL or mg/mL) for this compound in a range of solvents at various temperatures. The following table is provided as a template for researchers to populate with experimentally determined values.

| Solvent | Temperature (°C) | Solubility (mg/mL) | Method |

| Water | 25 | HPLC | |

| 37 | HPLC | ||

| DMSO | 25 | HPLC | |

| Ethanol | 25 | HPLC | |

| Phosphate Buffer | 25 | HPLC | |

| (pH 7.4) |

Experimental Protocol for Solubility Determination

The following is a detailed protocol for determining the equilibrium solubility of this compound.

Objective: To determine the equilibrium solubility of this compound in a specified solvent at a controlled temperature.

Materials:

-

This compound

-

Selected solvent (e.g., deionized water, DMSO, ethanol)

-

Thermostatically controlled shaker or incubator

-

Analytical balance

-

Microcentrifuge

-

HPLC system with a suitable detector (e.g., Refractive Index or UV-Vis)

-

Volumetric flasks and pipettes

-

Syringe filters (0.22 µm)

Procedure:

-

Preparation of Saturated Solution: Add an excess amount of this compound to a known volume of the solvent in a sealed vial. The presence of undissolved solid is necessary to ensure saturation.

-

Equilibration: Place the vial in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C or 37 °C). Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Sample Collection and Preparation: After equilibration, carefully withdraw a sample of the supernatant. To avoid aspirating solid material, it is advisable to centrifuge the vial at a high speed (e.g., 10,000 rpm) for 10 minutes prior to sampling.

-

Filtration: Immediately filter the collected supernatant through a 0.22 µm syringe filter to remove any remaining solid particles.

-

Dilution: Accurately dilute the filtered solution with the solvent to a concentration that falls within the linear range of the analytical method.

-

Quantification: Analyze the diluted sample using a validated HPLC method to determine the concentration of this compound.

-

Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor.

Experimental Workflow for Solubility Determination

Caption: Workflow for determining the equilibrium solubility of this compound.

Stability Profile

The stability of this compound is a critical parameter, particularly for its storage and use in aqueous solutions. The primary degradation pathway is the hydrolysis of the lactone ring to form the open-chain D-Mannonic acid. This reaction is influenced by pH and temperature.

pH-Dependent Stability

Lactone hydrolysis is catalyzed by both acid and base. Therefore, the stability of this compound is expected to be lowest at acidic and alkaline pH values and maximal in the neutral to slightly acidic range.

Temperature-Dependent Stability

As with most chemical reactions, the rate of hydrolysis of the lactone ring will increase with temperature. Therefore, for long-term storage, this compound solutions should be kept at low temperatures.

Quantitative Stability Data

| pH | Temperature (°C) | Rate Constant (k, s⁻¹) | Half-life (t₁/₂, h) | Degradation Product |

| 2 | 25 | D-Mannonic acid | ||

| 7 | 25 | D-Mannonic acid | ||

| 9 | 25 | D-Mannonic acid | ||

| 7 | 4 | D-Mannonic acid | ||

| 7 | 37 | D-Mannonic acid |

Experimental Protocol for Stability Testing (Hydrolysis Kinetics)

The following protocol outlines a method for determining the stability of this compound in aqueous solutions.

Objective: To determine the rate of hydrolysis of this compound at different pH values and temperatures.

Materials:

-

This compound

-

A series of buffers with different pH values (e.g., HCl for acidic, phosphate for neutral, borate for alkaline)

-

Thermostatically controlled water bath or incubator

-

HPLC system with a stability-indicating method capable of separating this compound from D-Mannonic acid

-

Volumetric flasks, pipettes, and autosampler vials

Procedure:

-

Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., water).

-

Initiation of Stability Study: Dilute the stock solution into the different pH buffers to a known initial concentration.

-

Incubation: Place the solutions in a thermostatically controlled environment at the desired temperature (e.g., 25 °C or 37 °C).

-

Time-Point Sampling: At predetermined time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each solution.

-

Quenching (if necessary): Immediately quench the hydrolysis reaction by, for example, neutralizing the pH or freezing the sample.

-

HPLC Analysis: Analyze the concentration of the remaining this compound in each sample using the validated stability-indicating HPLC method.

-

Data Analysis: Plot the concentration of this compound versus time for each condition. Determine the rate constant (k) and the half-life (t₁/₂) of the hydrolysis reaction from the kinetic data.

Experimental Workflow for Stability Testing

Caption: Workflow for stability testing of this compound.

Biological Relevance and Signaling Pathways

This compound is an intermediate in carbohydrate metabolism. A significant pathway where mannose derivatives are crucial is the biosynthesis of L-ascorbic acid (Vitamin C) in plants.[1]

Ascorbic Acid Biosynthesis Pathway

The D-mannose/L-galactose pathway is a major route for ascorbic acid biosynthesis in plants.[2][3][4] This pathway starts from D-glucose and proceeds through a series of enzymatic conversions to produce L-ascorbic acid.

Caption: The D-mannose/L-galactose pathway for ascorbic acid biosynthesis in plants.

Conclusion

This technical guide consolidates the current understanding of the solubility and stability of this compound. While there is a notable absence of comprehensive quantitative data in publicly accessible literature, the provided experimental protocols and data table templates offer a clear path for researchers to generate this crucial information. The visualization of experimental workflows and the relevant ascorbic acid biosynthesis pathway serves to enhance the practical application of this knowledge in research and development. Further studies are encouraged to populate the data gaps and provide a more complete physicochemical profile of this important carbohydrate derivative.

References

Methodological & Application

Synthesis of D-Mannonic acid-1,4-lactone from D-mannose: An Application Note and Protocol Guide

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of D-Mannonic acid-1,4-lactone from D-mannose. It is intended to be a comprehensive resource for researchers in academia and industry, offering various synthesis methodologies, extensive analytical data, and visualizations of the experimental workflow and relevant biological pathways.

Introduction

This compound, a cyclic ester derived from D-mannose, is a valuable chiral building block in organic synthesis and a molecule of interest in various biological studies. Its applications range from being an intermediate in the synthesis of bioactive compounds to its use in studying enzymatic processes and carbohydrate metabolism.[1][2] This guide details established chemical and enzymatic methods for its synthesis, providing researchers with the necessary information to produce this compound with high purity and yield.

Physicochemical Properties and Analytical Data

A thorough understanding of the physicochemical properties of this compound is crucial for its synthesis, purification, and application. The following tables summarize key analytical data for this compound.

Table 1: Physicochemical Properties

| Property | Value | Reference(s) |

| Molecular Formula | C₆H₁₀O₆ | [3][4] |

| Molecular Weight | 178.14 g/mol | [3][4] |

| Appearance | White crystalline powder | [1] |

| Melting Point | 153 °C | [4] |

| Optical Rotation [α]²⁰_D | +50° to +54° (c=3 in H₂O) | [1] |

| Water Solubility | Soluble | [2] |

Table 2: Spectroscopic Data

| Technique | Data | Reference(s) |

| ¹³C NMR | Characteristic lactone carbonyl signal | [5] |

| C=O Signal: 176.5 ppm | ||

| ¹H NMR | Predicted spectra available in public databases | [3][6] |

| IR Spectroscopy | Data available in public databases |

Synthesis Methodologies

Several methods have been established for the synthesis of this compound from D-mannose. The choice of method may depend on factors such as desired scale, available reagents, and environmental considerations.

Method 1: Chemical Oxidation with Bromine Water

This is a classical and widely used method for the oxidation of aldoses to their corresponding aldonic acids. The reaction is typically carried out in an aqueous solution.

Experimental Protocol:

-

Dissolution: Dissolve D-mannose in distilled water in a round-bottom flask equipped with a magnetic stirrer.

-

Cooling: Cool the solution to 0-5 °C in an ice bath.

-

Addition of Bromine: Slowly add bromine water to the stirred solution. The addition should be dropwise to control the reaction temperature and prevent the formation of byproducts. Monitor the reaction for the disappearance of the bromine color.

-

Neutralization: After the reaction is complete (indicated by the persistence of the bromine color), remove the excess bromine by bubbling air through the solution or by adding a small amount of sodium bisulfite solution until the color disappears.

-

Lactonization: The resulting D-mannonic acid is in equilibrium with its lactones. To favor the formation of the 1,4-lactone, the solution is typically concentrated under reduced pressure. Gentle heating (60-80°C) can promote lactonization.[7]

-

Purification: The crude this compound can be purified by recrystallization from a suitable solvent system, such as ethanol/water mixtures.

Diagram 1: General Workflow for Bromine Water Oxidation

Caption: Workflow for the synthesis of this compound via bromine water oxidation.

Method 2: Chemical Oxidation with Nitric Acid

Nitric acid is a stronger oxidizing agent than bromine water and can also be used for the synthesis. However, reaction conditions need to be carefully controlled to avoid over-oxidation.

Experimental Protocol:

-

Reaction Setup: In a well-ventilated fume hood, place D-mannose in a flask.

-

Addition of Nitric Acid: Carefully add dilute nitric acid to the D-mannose with stirring. The concentration of nitric acid and the reaction temperature are critical parameters to control.

-

Reaction: The reaction mixture is typically stirred at a controlled temperature until the oxidation is complete.

-

Work-up: The removal of nitric acid from the product mixture is a crucial step and can be achieved through methods like diffusion dialysis or nanofiltration.[8]

-

Lactonization and Purification: Similar to the bromine water method, the resulting D-mannonic acid is lactonized and purified by recrystallization.

Method 3: Enzymatic Synthesis using Aldose Oxidase

Enzymatic methods offer a green and highly selective alternative to chemical oxidation. Aldose oxidase can be used to catalyze the oxidation of D-mannose.

Experimental Protocol:

-

Reaction Mixture: Prepare a buffered solution (e.g., phosphate buffer, pH 7.0) containing D-mannose.

-

Enzyme Addition: Add aldose oxidase to the solution. The enzyme can be used in its free form or immobilized on a solid support for easier recovery and reuse.

-

Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 25 °C) with gentle agitation.

-

Monitoring: Monitor the progress of the reaction by measuring the consumption of D-mannose or the formation of D-mannonic acid using techniques like HPLC.

-

Product Isolation: Once the reaction is complete, the enzyme is removed (e.g., by filtration if immobilized). The product, this compound, is then isolated from the reaction mixture, often through chromatographic techniques.

Biological Relevance and Applications

This compound and its parent acid are involved in several biological processes, making them useful tools for research.

-

Carbohydrate Metabolism: It is an intermediate in carbohydrate metabolism.[2]

-

Ascorbic Acid Biosynthesis: In plants, derivatives of mannose are precursors in the biosynthesis of ascorbic acid (Vitamin C).[9]

-

Enzyme Inhibition: D-Mannono-1,4-lactone has been shown to be an inhibitor of the enzyme β-galactosidase from Escherichia coli.[10][11] This property makes it a valuable tool for studying the mechanism of this enzyme.

Diagram 2: Biological Roles of D-Mannono-1,4-lactone

Caption: Simplified diagram illustrating two key biological roles of D-mannono-1,4-lactone.

Purification and Characterization

Recrystallization Protocol:

-

Dissolve the crude this compound in a minimal amount of hot solvent (e.g., an ethanol/water mixture).

-

Allow the solution to cool slowly to room temperature.

-

Further cool the solution in an ice bath to maximize crystal formation.

-

Collect the crystals by vacuum filtration.

-

Wash the crystals with a small amount of cold solvent.

-

Dry the crystals under vacuum.

Characterization:

The purity and identity of the synthesized this compound should be confirmed using a combination of analytical techniques:

-

High-Performance Liquid Chromatography (HPLC): To assess purity. A typical method would involve a C18 column with a mobile phase such as 0.1% H₃PO₄.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure.

-

Melting Point Analysis: To compare with the literature value.

-

Polarimetry: To measure the specific optical rotation.

Conclusion

This application note provides a detailed overview of the synthesis of this compound from D-mannose, targeting researchers and professionals in the fields of chemistry and drug development. By offering a selection of synthesis protocols, comprehensive analytical data, and visual aids, this guide aims to facilitate the efficient and successful production of this valuable compound for a variety of research and development applications.

References

- 1. chemimpex.com [chemimpex.com]

- 2. CAS 26301-79-1: D-Mannono-1,4-lactone | CymitQuimica [cymitquimica.com]

- 3. D-mannono-1,4-lactone | C6H10O6 | CID 1774581 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | 26301-79-1 | MM02634 [biosynth.com]

- 5. researchgate.net [researchgate.net]

- 6. Human Metabolome Database: 1H NMR Spectrum (1D, 1000 MHz, D2O, predicted) (HMDB0242119) [hmdb.ca]

- 7. D-mannono-1,4-lactone | 10366-82-2 | Benchchem [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

- 10. scbt.com [scbt.com]

- 11. D-MANNONO-1,4-LACTONE | 26301-79-1 [chemicalbook.com]

Enzymatic Synthesis of D-Mannonic acid-1,4-lactone: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-Mannonic acid-1,4-lactone is a valuable carbohydrate derivative with applications in various fields, including its use as a precursor for synthesizing biologically important molecules. The enzymatic synthesis of this compound offers a highly specific and efficient alternative to traditional chemical methods, which often require harsh conditions and can lead to the formation of unwanted byproducts. This document provides detailed application notes and protocols for the enzymatic synthesis of this compound from D-mannose, utilizing an aldohexose dehydrogenase.

The synthesis is based on the oxidation of D-mannose at the C1 position, catalyzed by an NAD-dependent aldohexose dehydrogenase. The immediate product of this oxidation is D-mannono-1,4-lactone. This enzymatic approach allows for the production of the lactone under mild reaction conditions, ensuring high stereospecificity.

Principle of the Method

The enzymatic synthesis of this compound is achieved through the catalytic action of an aldohexose dehydrogenase. This enzyme utilizes nicotinamide adenine dinucleotide (NAD⁺) as a cofactor to oxidize the aldehyde group of D-mannose, forming the corresponding lactone. The reaction is highly specific for the D-isomer of mannose. The progress of the reaction can be conveniently monitored by measuring the increase in absorbance at 340 nm, which corresponds to the formation of NADH.

The primary enzyme utilized in this protocol is an aldohexose dehydrogenase originating from the thermoacidophilic archaeon Thermoplasma acidophilum (AldT).[1][2] This enzyme has been shown to effectively catalyze the oxidation of D-mannose to D-mannono-1,4-lactone.[3]

Data Presentation

Table 1: Kinetic Parameters of Aldohexose Dehydrogenase

| Substrate | Km (mM) | Vmax (U/mg) | Optimal pH | Optimal Temperature (°C) |

| D-Mannose | Data not available | Data not available | ~7.0[3] | 50-65[1][3] |

| NAD⁺ | Data not available | Data not available | - | - |

Table 2: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₆H₁₀O₆ |

| Molecular Weight | 178.14 g/mol |

| Appearance | White crystalline powder |

| Melting Point | >151 °C |

| Solubility | Soluble in water |

Experimental Protocols

Protocol 1: Recombinant Expression and Purification of Aldohexose Dehydrogenase (AldT)

This protocol describes the expression of recombinant AldT from T. acidophilum in E. coli and its subsequent purification.

Materials:

-

E. coli BL21(DE3) cells harboring the expression plasmid for AldT

-

Luria-Bertani (LB) broth

-

Ampicillin (or other appropriate antibiotic)

-

Isopropyl β-D-1-thiogalactopyranoside (IPTG)

-

Lysis buffer (e.g., 50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 10 mM imidazole)

-

Wash buffer (e.g., 50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 20 mM imidazole)

-

Elution buffer (e.g., 50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 250 mM imidazole)

-

Ni-NTA affinity chromatography column

-

Dialysis buffer (e.g., 50 mM sodium phosphate, pH 7.0)

Procedure:

-

Inoculate a starter culture of E. coli BL21(DE3) containing the AldT expression plasmid in LB broth with the appropriate antibiotic and grow overnight at 37°C with shaking.

-

Inoculate a larger volume of LB broth with the overnight culture and grow at 37°C with shaking until the optical density at 600 nm (OD₆₀₀) reaches 0.6-0.8.

-

Induce protein expression by adding IPTG to a final concentration of 0.5-1 mM and continue to incubate for 4-6 hours at 30°C.

-

Harvest the cells by centrifugation at 6,000 x g for 15 minutes at 4°C.

-

Resuspend the cell pellet in lysis buffer and lyse the cells by sonication on ice.

-

Clarify the lysate by centrifugation at 15,000 x g for 30 minutes at 4°C.

-

Load the supernatant onto a pre-equilibrated Ni-NTA column.

-

Wash the column with wash buffer to remove unbound proteins.

-

Elute the His-tagged AldT protein with elution buffer.

-

Pool the fractions containing the purified protein and dialyze against dialysis buffer.

-

Confirm the purity of the enzyme by SDS-PAGE.

Protocol 2: Enzymatic Synthesis of this compound

This protocol outlines the enzymatic reaction for the synthesis of this compound from D-mannose.

Materials:

-

Purified Aldohexose Dehydrogenase (AldT)

-

D-Mannose

-

Nicotinamide adenine dinucleotide (NAD⁺)

-

Sodium phosphate buffer (20 mM, pH 7.0)

-

Spectrophotometer

Procedure:

-

Prepare a reaction mixture containing 5 mM D-mannose and 5 mM NAD⁺ in 20 mM sodium phosphate buffer (pH 7.0).[3]

-

Pre-incubate the reaction mixture at 50°C for 5 minutes.

-

Initiate the reaction by adding the purified AldT enzyme to a final concentration of approximately 10-20 µg/mL.

-

Monitor the reaction progress by measuring the increase in absorbance at 340 nm, corresponding to the formation of NADH.[4]

-

Continue the reaction until the absorbance at 340 nm plateaus, indicating the completion of the reaction.

-

Terminate the reaction by heat inactivation of the enzyme (e.g., 80°C for 10 minutes) or by adding a quenching agent like a strong acid (e.g., HCl to a final concentration of 0.1 M).

Protocol 3: Purification and Crystallization of this compound